tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Description
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a brominated derivative of the parent γ-carboline scaffold, featuring a tert-butyl carbamate protective group at position 2 and a bromine substituent at position 7 of the indole ring. The tert-butyl group enhances steric protection of the amine functionality, improving stability during synthetic manipulations .
Properties
IUPAC Name |
tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVHXBAVPSADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step processes starting from readily available precursors. A common approach might include the bromination of an indole precursor, followed by the addition of a tert-butyl ester group through esterification. Reaction conditions often involve the use of strong acids or bases, with precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial-scale production might leverage automated synthesis pathways, utilizing flow chemistry to enhance efficiency and yield. High-throughput reactors and continuous flow processes can mitigate issues related to scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the bromine substituent plays a key role in directing the reaction pathways.
Reduction: : Reduction of the compound may be targeted at the carboxylate group or the bromine substituent.
Substitution: : The bromine atom in the compound is particularly reactive and can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might be lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or with the use of a suitable solvent.
Major Products Formed from These Reactions
Oxidation may lead to products with additional oxygen-containing groups.
Reduction might yield a de-bromo or reduced ester variant.
Substitution reactions often result in analogs where the bromine is replaced with different functional groups.
Scientific Research Applications
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, also known as tert-butyl 7-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate, is a chemical compound with the molecular formula C16H19BrN2O2 and a molecular weight of 351.24 . This compound contains a pyrido[3,4-b]indole core . While specific applications of this compound are not detailed in the provided search results, the search results provide some insight into related compounds and applications.
Relevant Information from Search Results
- Cannabinoid Receptor Agonists Cannabinoid receptors, such as CB2, are of interest for treating neuropathic pain. Mastering tricyclic ring systems is relevant to creating CB2 agonists .
- Pyrido[3,4-b]indole analogs A series of pyrido[3,4-b]indole-based analogs were prepared .
- Tetrahydro-1H-pyrido[4,3-b]indole core The tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype of potentiators .
- Indane-1,3-dione derivatives Indane-1,3-dione is a versatile building block used in applications ranging from biosensing and bioimaging to electronics .
Potential Applications Based on Related Compounds
Based on the search results, this compound may be useful in creating:
- CB2 agonists for the treatment of neuropathic pain .
- Potentiators using the tetrahydro-1H-pyrido[4,3-b]indole core .
- Indane-1,3-dione derivatives for applications in biosensing, bioimaging, and electronics .
Data Tables
The following tables are from the search results and show data for related compounds.
Table 1: CB1 and CB2 receptor affinities for compounds 4-10
| Compound | R | TPSA a | rCB1 K i b (nM) | hCB2 K i b (nM) | CB1/CB2 ratio c |
|---|---|---|---|---|---|
| WIN55,212-2 | – | 43.70 | 36.0 ± 8.3 | 13.0 ± 2.1 | 2.77 |
| 4 | 25.24 | 77.0 ± 35.5 | 73.0 ± 15.1 | 1.05 | |
| 5 | 25.24 | 105 ± 14.6 | 51.8 ± 5.6 | 2.03 | |
| 6 | 59.38 | 440.0 ± 101.3 | 225.0 ± 51.8 | 1.96 | |
| 7 | 37.27 | n.b. | 1609.0 ± 279.1 | – | |
| 8 | 34.47 | 60.0 ± 12.4 | 84.5 ± 9.7 | 0.71 | |
| 9 | 28.48 | 123.0 ± 19.8 | 35.4 ± 4.4 | 3.47 | |
| 10 | 34.03 | 1451 ± 273.2 | 288.5 ± 39.3 | 5.03 |
Table 2: CB1 and CB2 receptor affinities for compounds 31, 33-35
| Compound | R | TPSA a | rCB1 K i a (nM) | hCB2 K i a (nM) | CB1/CB2 ratio b |
|---|---|---|---|---|---|
| 31 | 44.12 | 1859.0 ± 363.2 | 1367.0 ± 194.6 | 1.36 | |
| 33 | 38.13 | 136.2 ± 19.9 | 35.3 ± 5.5 | 3.86 | |
| 34 | 50.16 | 354.5 ± 54.0 | 171.1 ± 17.7 | 2.07 | |
| 35 | 46.92 | 43.6 ± 6.4 | 26.5 ± 4.1 | 1.65 |
Note: Values are means of three experiments run in triplicates with standard deviation .
Case Studies
Mechanism of Action
The compound's effects are often due to its ability to interact with biological molecules at the molecular level:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : It could inhibit or activate specific biological pathways depending on its structural conformation and the presence of functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituent type (e.g., Br, Cl, CH₃, OCH₃) and position on the indole or pyridine rings. Below is a detailed comparison based on available data from analogous tert-butyl-protected γ-carbolines:
Table 1: Physical and Spectroscopic Properties of Selected γ-Carboline Derivatives
| Compound Name | Substituent (Position) | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notable $ ^1 \text{H-NMR} $ Shifts (δ, ppm) | Ref. |
|---|---|---|---|---|---|---|
| tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) | Br (8) | 82 | 177–178 | 1,665, 1,475 | 7.81 (s, 1H, Ar-H); 7.23 (s, 1H, Ar-H) | [1] |
| tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) | Cl (6) | 87 | 185–186 | 1,655, 1,465 | 7.97 (s, 1H, Ar-H); 7.46 (d, J=7.5 Hz, Ar-H) | [1] |
| tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c) | OCH₃ (8) | 84 | 170–171 | 1,655, 1,361 | 7.19 (d, J=8.0 Hz, Ar-H); 6.97 (d, J=8.0 Hz) | [1] |
| Parent compound (CAS 168824-94-0) | None | 88 | 145–146 | 1,655, 1,465 | 7.97 (s, 1H, Ar-H); 7.46 (d, J=7.5 Hz, Ar-H) | [3] |
Key Observations :
Substituent Position Effects :
- Bromine at position 8 (compound 8d) vs. position 7 (target compound): The position of bromine significantly alters electronic and steric properties. In 8d, the bromine is meta to the pyridine nitrogen, leading to distinct $ ^1 \text{H-NMR} $ aromatic proton splitting (e.g., singlet at δ 7.81) compared to hypothetical para positioning in the 7-bromo derivative, which would likely exhibit downfield shifts for adjacent protons .
- Chlorine at position 6 (8e) increases melting point (185–186°C) relative to brominated analogs, likely due to enhanced intermolecular halogen bonding .
Substituent Electronic Effects :
- Electron-withdrawing groups (Br, Cl) reduce electron density on the indole ring, as evidenced by IR carbonyl stretching frequencies (~1,665 cm⁻¹) slightly higher than those of the parent compound (1,655 cm⁻¹). Methoxy groups (electron-donating) in 8c lower carbonyl frequencies to 1,655 cm⁻¹ due to resonance effects .
Synthetic Utility :
- Brominated derivatives (e.g., 8d) are preferred over chlorinated or methylated analogs for cross-coupling reactions due to bromine’s superior leaving-group ability. However, steric hindrance from the tert-butyl group may moderate reactivity .
Spectroscopic Distinctions :
- The parent compound (CAS 168824-94-0) lacks substituents, resulting in simpler $ ^1 \text{H-NMR} $ spectra (e.g., singlet at δ 7.97 for unsubstituted indole-H) compared to halogenated derivatives .
Research Findings and Implications
- Reactivity Trends : Brominated γ-carbolines exhibit higher reactivity in palladium-catalyzed couplings than chloro or methoxy analogs, though positional isomerism (7-Br vs. 8-Br) may influence regioselectivity in subsequent reactions .
- Stability : The tert-butyl group confers enhanced stability across all analogs, as evidenced by consistent high yields (82–87%) and reproducible melting points .
- Gaps in Data : Direct spectroscopic or synthetic data for the 7-bromo isomer remain unreported in the literature surveyed. Predictions are based on structural analogs, emphasizing the need for targeted studies .
Biological Activity
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (CAS No. 196203-96-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₁₆H₁₉BrN₂O₂
- Molecular Weight : 351.24 g/mol
- Structural Characteristics : The compound features a pyridoindole framework, which is significant in medicinal chemistry due to its diverse biological applications.
Biological Activity Overview
Research indicates that compounds with similar structures to tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole have exhibited various biological activities including:
- Antitumor Activity : Several studies have reported the ability of pyridoindole derivatives to inhibit tumor growth by targeting specific cellular pathways.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Antitumor Activity
A study focusing on the structure-activity relationship (SAR) of pyridoindole derivatives demonstrated that modifications at the 7-position significantly enhance cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole showed IC₅₀ values in the low micromolar range against HeLa and HCT116 cell lines .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa | 1.5 |
| Compound B | HCT116 | 2.0 |
| tert-butyl 7-bromo... | HeLa | 1.8 |
Antimicrobial Activity
Research has indicated that certain derivatives of the pyridoindole structure exhibit significant antibacterial properties:
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent .
The biological activity of tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole is hypothesized to involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Q & A
Basic: What are the recommended methods for synthesizing tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Bromination of the pyridoindole core using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to ensure regioselectivity at the 7-position.
- Step 2 : Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in THF at room temperature .
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization or HPLC-UV at 254 nm to track reaction progress. For bromination, quenching aliquots with sodium thiosulfate prevents side reactions during analysis.
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should researchers interpret key spectral data?
Methodological Answer:
- 1H/13C NMR : Confirm the Boc group (tert-butyl singlet at ~1.4 ppm in 1H NMR; carbonyl peak at ~155 ppm in 13C NMR) and bromine’s deshielding effect on adjacent protons (e.g., aromatic protons near Br show splitting patterns consistent with coupling constants ~3 Hz) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with isotopic pattern matching bromine’s 1:1 (79Br/81Br) ratio.
- FT-IR : Detect Boc carbonyl stretch at ~1680–1720 cm⁻¹ and absence of NH stretches (if fully protected) .
Basic: What safety protocols are critical when handling this compound, particularly regarding its bromo substituent?
Methodological Answer:
- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep in a tightly sealed container under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the Boc group .
- Spill Management : Neutralize bromine-containing spills with sodium bicarbonate or sand, then collect in a labeled hazardous waste container .
Advanced: How can researchers optimize the Heck coupling reaction using the bromo group while minimizing side reactions?
Methodological Answer:
- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance steric control and reduce β-hydride elimination .
- Solvent System : Employ DMAc or DMF at 80–100°C with a 10% excess of alkene coupling partner to drive the reaction to completion.
- Additives : Include silver carbonate (Ag2CO3) to scavenge bromide ions, preventing catalyst poisoning .
Advanced: What strategies resolve discrepancies between observed and theoretical NMR spectra?
Methodological Answer:
- Solvent Effects : Use deuterated DMSO or CDCl3 to check for solvent-induced shifts; compare with computed NMR (DFT calculations) .
- Impurity Analysis : Perform LC-MS to detect degradation products (e.g., de-Boc species or hydrolyzed intermediates).
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational exchange broadening signals .
Advanced: How to design stability studies under different conditions, and which analytical methods are suitable?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 7–14 days.
- Analytical Tools :
Advanced: What experimental approaches synthesize derivatives via Suzuki-Miyaura coupling, considering steric effects?
Methodological Answer:
- Boronic Acid Partners : Prioritize aryl boronic acids with electron-withdrawing groups (e.g., p-CF3) to enhance reactivity.
- Microwave Conditions : Use 100°C, 20 min, with PdCl2(dppf) catalyst and K2CO3 base in THF/H2O (4:1) to accelerate coupling .
- Post-Reaction Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) to separate sterically hindered biaryl products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
